

Unveiling CYD-2-88: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: CYD-2-88

Cat. No.: B13002981

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CYD-2-88 is a novel small molecule that has garnered interest in the field of cancer research. Identified as an analog of BDA-366, it functions as a potent and selective antagonist of the B-cell lymphoma 2 (Bcl-2) protein, specifically targeting its BH4 domain.[1] This technical guide provides a comprehensive overview of the known chemical properties and the putative structure of **CYD-2-88**, offering valuable insights for researchers engaged in oncology and medicinal chemistry.

Chemical Properties and Structure

CYD-2-88 is characterized by a molecular formula of $C_{25}H_{29}N_3O_4$ and a molecular weight of 435.52 g/mol .[1] While the definitive chemical structure is proprietary and detailed within patent literature (WO2015171589), its classification as a BDA-366 analog suggests a core scaffold designed to interact with the BH4 domain of Bcl-2.

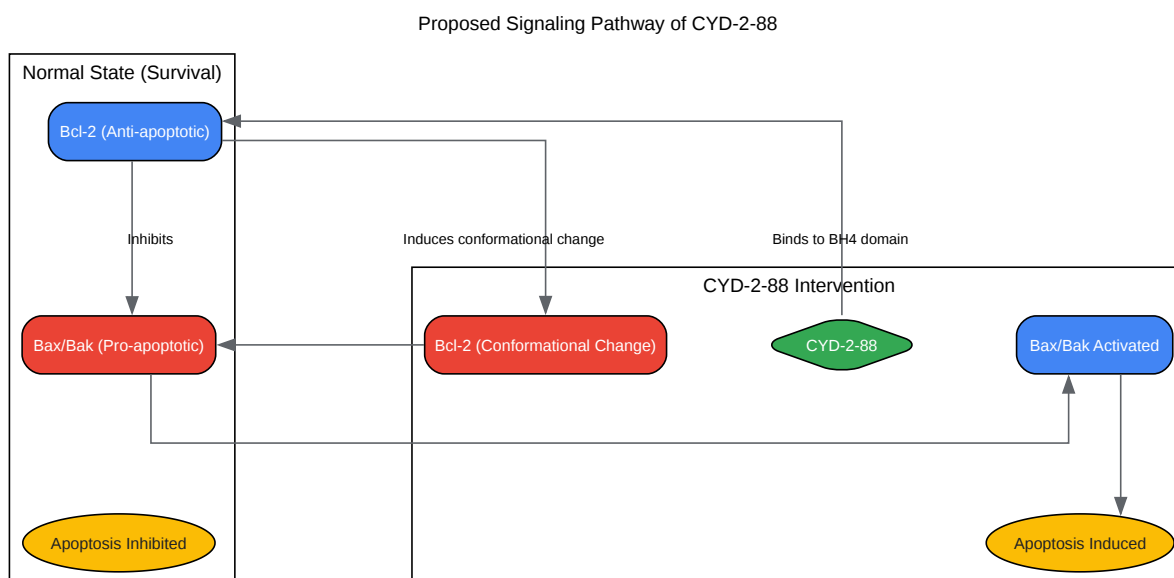
Table 1: Physicochemical Properties of **CYD-2-88**

Property	Value	Source
Molecular Formula	C25H29N3O4	[1]
Molecular Weight	435.52 g/mol	[1]
Class	BDA-366 Analog, Bcl-2 BH4 Antagonist	[1]

Mechanism of Action: A Conformational Shift in Bcl-2

The therapeutic potential of **CYD-2-88** stems from its unique mechanism of action as a Bcl-2 BH4 domain antagonist. The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death), with anti-apoptotic members like Bcl-2 preventing the initiation of this process. The BH4 domain is crucial for the anti-apoptotic function of Bcl-2.

CYD-2-88, like its parent compound BDA-366, is believed to bind to the BH4 domain of Bcl-2, inducing a conformational change in the protein. This structural alteration is hypothesized to convert Bcl-2 from a pro-survival to a pro-apoptotic protein, ultimately leading to the activation of the apoptotic cascade and cell death in cancer cells that overexpress Bcl-2.



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Caption: Proposed mechanism of **CYD-2-88** action on the Bcl-2 pathway.

Experimental Protocols

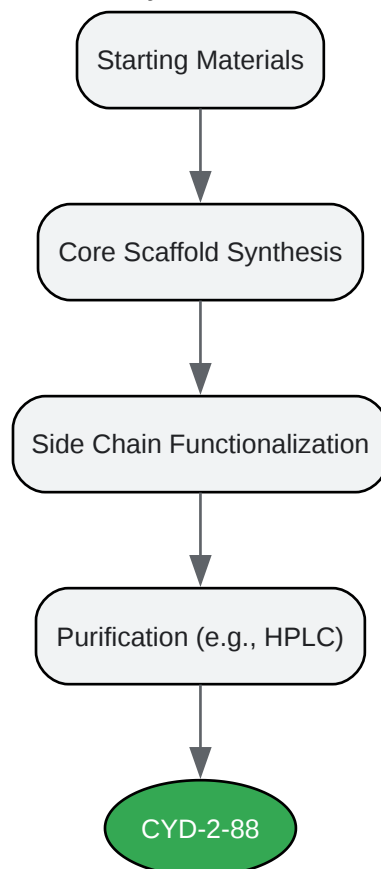
Detailed experimental protocols for the synthesis and characterization of **CYD-2-88** are proprietary and not publicly available. However, based on the characterization of similar small molecule inhibitors, the following methodologies are likely employed:

Synthesis: The synthesis of BDA-366 analogs typically involves multi-step organic synthesis. The general workflow would likely include:

- **Scaffold Synthesis:** Construction of the core chemical structure.

- Functionalization: Introduction of specific chemical groups to optimize binding affinity and selectivity for the Bcl-2 BH4 domain.
- Purification: Purification of the final compound using techniques such as column chromatography and recrystallization.

General Synthetic Workflow



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Caption: A generalized workflow for the synthesis of a small molecule inhibitor.

Characterization: The structural confirmation and purity assessment of **CYD-2-88** would involve a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to elucidate the chemical structure and confirm the arrangement of atoms.

- Mass Spectrometry (MS): To determine the precise molecular weight and confirm the elemental composition. High-resolution mass spectrometry (HRMS) would likely be used.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

CYD-2-88 represents a promising lead compound in the development of targeted cancer therapies. Its specific mechanism of action, involving the allosteric modulation of Bcl-2 function, offers a potential new avenue for treating cancers that are dependent on Bcl-2 for survival. Further research, including the public disclosure of its detailed chemical structure and comprehensive preclinical studies, will be crucial in fully elucidating its therapeutic potential. This guide provides a foundational understanding of the chemical properties and proposed mechanism of **CYD-2-88** for the scientific community.

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References

- 1. medchemexpress.com [medchemexpress.com]
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